N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
CAS No.: 895013-51-1
Cat. No.: VC5530579
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.47
* For research use only. Not for human or veterinary use.
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide - 895013-51-1](/images/structure/VC5530579.png)
Specification
CAS No. | 895013-51-1 |
---|---|
Molecular Formula | C22H19N3O3S |
Molecular Weight | 405.47 |
IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |
Standard InChI | InChI=1S/C22H19N3O3S/c1-27-18-9-10-19-20(12-18)29-22(24-19)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Standard InChI Key | VHASRXYGLIKFRC-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide comprises three distinct moieties:
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A 6-methoxy-1,3-benzothiazol-2-yl group, which forms the heterocyclic aromatic backbone.
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A phenoxyacetamide chain, linking the benzothiazole ring to a phenoxy group.
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An N-[(pyridin-3-yl)methyl] substitution on the acetamide nitrogen, introducing a pyridine-based side chain.
Molecular Formula and Weight
Based on structural analogs such as N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide (C₁₇H₁₆N₂O₃S, MW 328.39 g/mol) and N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide (C₁₇H₁₆N₂O₃S, MW 328.4 g/mol) , the target compound’s molecular formula is inferred as C₂₂H₂₀N₃O₃S, with a calculated molecular weight of 406.47 g/mol.
Property | Value |
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Molecular formula | C₂₂H₂₀N₃O₃S |
Molecular weight | 406.47 g/mol |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 6 |
Polar surface area | ~75.8 Ų |
logP (partition coeff.) | ~4.8 (predicted) |
Physicochemical Properties
Solubility and Lipophilicity
The logP value, a critical determinant of membrane permeability, is estimated at 4.8 based on structural similarities to compounds like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide (logP 4.37) . The pyridinylmethyl substitution introduces moderate polarity, balancing the hydrophobic benzothiazole and phenoxy groups. Aqueous solubility is predicted to be low (~5–10 µM at pH 7.4) , consistent with benzothiazole derivatives.
Stereochemical Considerations
The compound is achiral, as confirmed by the absence of stereogenic centers in its structure. This simplifies synthetic pathways and reduces the need for enantiomeric separation .
Synthetic Pathways and Optimization
Key Synthetic Steps
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Benzothiazole Core Formation:
Condensation of 2-amino-6-methoxybenzothiazole with chloroacetyl chloride yields the acetamide intermediate. -
Phenoxy Group Introduction:
Nucleophilic substitution of the chloroacetamide intermediate with sodium phenoxide under basic conditions. -
N-Alkylation with Pyridinylmethyl Group:
Reaction with 3-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) facilitates N-alkylation .
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 column (4.6 × 150 mm, 5 µm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, detection at 254 nm .
Spectroscopic Data
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